molecular formula C21H23NO5 B1195975 Palmatine hydroxide CAS No. 131-04-4

Palmatine hydroxide

Cat. No.: B1195975
CAS No.: 131-04-4
M. Wt: 369.4 g/mol
InChI Key: FQXRAAFEBRSBND-UHFFFAOYSA-M
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Description

Palmatine hydroxide is a natural isoquinoline alkaloid that belongs to the class of protoberberines. It is primarily extracted from plants such as Fibraurea recisa and Berberis cretica. This compound exhibits a wide range of pharmacological and biological properties, including antimicrobial, antiviral, and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Palmatine hydroxide can be synthesized through various chemical processes. One common method involves the etherification of o-dimethoxybenzene, followed by acetonitrilization to prepare methylenedioxy benzene acetonitrile. This is then hydrogenated to produce o-dimethoxy-phenethylamine, which undergoes condensation to form palmatine .

Industrial Production Methods: In industrial settings, this compound is often synthesized using berberine as a raw material. The improved synthetic method using berberine has a high yield, with a total yield of approximately 54% .

Chemical Reactions Analysis

Types of Reactions: Palmatine hydroxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various palmatine derivatives, which exhibit enhanced pharmacological properties .

Comparison with Similar Compounds

Palmatine hydroxide is unique compared to other similar compounds due to its broad-spectrum pharmacological effects and its ability to induce mitophagy. Similar compounds include:

This compound stands out due to its specific effects on mitochondrial function and its potential therapeutic applications in neurodegenerative diseases .

Properties

CAS No.

131-04-4

Molecular Formula

C21H23NO5

Molecular Weight

369.4 g/mol

IUPAC Name

2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;hydroxide

InChI

InChI=1S/C21H22NO4.H2O/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4;/h5-6,9-12H,7-8H2,1-4H3;1H2/q+1;/p-1

InChI Key

FQXRAAFEBRSBND-UHFFFAOYSA-M

SMILES

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)OC)OC)OC.[OH-]

Canonical SMILES

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)OC)OC)OC.[OH-]

131-04-4

Related CAS

3486-67-7 (Parent)

Synonyms

erbericinine
berbinium, 7,8,13,13a-tetradehydro-2,3,9,10-tetramethoxy-, chloride
berbinium, 7,8,13,13a-tetradehydro-2,3,9,10-tetramethoxy-, iodide
dibenzo(a,g)quinolizinium, 5,6-dihydro-2,3,9,10-tetramethoxy-, chloride (1:1)
dibenzo(a,g)quinolizinium, 5,6-dihydro-2,3,9,10-tetramethoxy-, hydroxide (1:1)
o,o-dimethyldemethyleneberberine
palmatine
palmatine cation
palmatine chloride
palmatine hydrochloride
palmatine hydroxide
palmatine iodide
palmatine ion
palmatine sulfate
palmatinium hydroxide
palmitine hydroxide

Origin of Product

United States

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